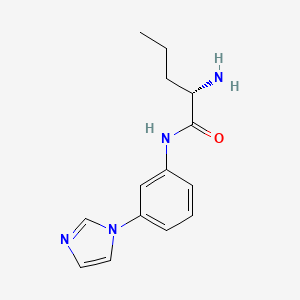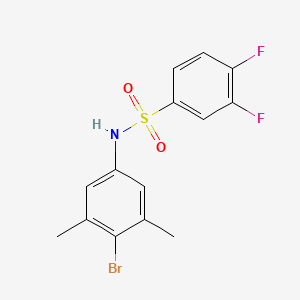![molecular formula C15H15NO2 B6635395 [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Janssen Research and Development in 2008 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a key role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone increases the levels of cAMP and cGMP, which in turn modulate the activity of dopamine and glutamate neurotransmitter systems. This modulation is thought to underlie the therapeutic effects of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone.
Biochemical and Physiological Effects
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been shown to modulate the activity of dopamine and glutamate neurotransmitter systems, which are involved in a wide range of physiological processes. In preclinical models, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been shown to increase dopamine and glutamate neurotransmission in the striatum, a brain region involved in motor control and reward processing. It has also been shown to increase dopamine and glutamate neurotransmission in the prefrontal cortex, a brain region involved in executive function and decision-making.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone for lab experiments is its selectivity for PDE10A, which allows for the specific modulation of dopamine and glutamate neurotransmitter systems. However, one limitation is that [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has a relatively short half-life, which may make it difficult to maintain stable levels of the compound in vivo. In addition, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone. One direction is the investigation of its potential as a treatment for schizophrenia, as it has been shown to have antipsychotic effects in preclinical models. Another direction is the investigation of its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. In addition, further studies are needed to investigate the long-term effects of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone and its potential side effects.
Métodos De Síntesis
The synthesis of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone involves a multistep process that begins with the reaction of 2-naphthol with 3-chloropropionyl chloride to form 2-(3-chloropropionyl)naphthalene. This intermediate is then reacted with (R)-(-)-3-hydroxypyrrolidine to form [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in preclinical models. It has also been shown to have potential as a treatment for drug addiction, as it reduces drug-seeking behavior in animal models. In addition, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propiedades
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14-7-8-16(10-14)15(18)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14,17H,7-8,10H2/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCOFQIZVBMIV-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)

![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)

![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)
![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)

![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)
![(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid](/img/structure/B6635403.png)

![4-bromo-2-[[(2S)-2-hydroxypropyl]amino]benzonitrile](/img/structure/B6635417.png)